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Compound of Interest

Compound Name: 2-(Difluoromethoxy)nicotinonitrile

Cat. No.: B578200 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the spectroscopic

characterization of 2-(Difluoromethoxy)nicotinonitrile, a key intermediate in pharmaceutical

synthesis. Due to the limited availability of comprehensive public data, this guide presents a

compilation of available information supplemented with standardized, illustrative experimental

protocols and representative data to serve as a practical reference for researchers. The

methodologies outlined herein are fundamental for ensuring the identity, purity, and structural

integrity of this compound in a research and development setting.

Compound Identification
Parameter Value

IUPAC Name 2-(Difluoromethoxy)nicotinonitrile

CAS Number 1211533-74-3

Molecular Formula C₇H₄F₂N₂O

Molecular Weight 186.12 g/mol

Chemical Structure alt textnicotinonitrile+structure)

Spectroscopic Data Summary
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The following tables summarize the expected spectroscopic data for 2-
(Difluoromethoxy)nicotinonitrile based on its chemical structure and publicly available data.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

8.45 dd 1H 4.9, 1.9 H-6

8.12 dd 1H 7.6, 1.9 H-4

7.20 t 1H 73.4 OCF₂H

7.15 dd 1H 7.6, 4.9 H-5

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

152.4 C-2

149.8 C-6

142.1 C-4

120.5 C-5

115.8 (t, J=260 Hz) OCF₂H

114.7 CN

110.1 C-3

Table 3: ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

-88.5 d 73.4 OCF₂H
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Table 4: Mass Spectrometry Data (Electron Ionization)

m/z Interpretation

186.03 [M]⁺ (Molecular Ion)

135.03 [M - OCF₂H]⁺

Table 5: FT-IR Spectroscopic Data (ATR)

Wavenumber (cm⁻¹) Intensity Assignment

2235 Strong C≡N Stretch

1600, 1570, 1470 Medium
C=C, C=N Aromatic Ring

Stretch

1250-1050 Strong C-O-C, C-F Stretch

Experimental Protocols
The following are detailed, representative methodologies for acquiring the spectroscopic data

presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe.

Sample Preparation: Approximately 10-15 mg of 2-(Difluoromethoxy)nicotinonitrile was

dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane

(TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The proton spectrum was acquired using a standard pulse sequence

with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1

second. A total of 16 scans were accumulated.

¹³C NMR Acquisition: The carbon spectrum was acquired using a proton-decoupled pulse

sequence with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a
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relaxation delay of 2 seconds. A total of 1024 scans were accumulated.

¹⁹F NMR Acquisition: The fluorine spectrum was acquired with a spectral width of 200 ppm,

an acquisition time of 1 second, and a relaxation delay of 2 seconds. A total of 64 scans

were accumulated.

Data Processing: All spectra were processed using MestReNova software. Fourier

transformation was applied, followed by phase and baseline correction. Chemical shifts were

referenced to the internal TMS standard (0.00 ppm for ¹H and ¹³C NMR) or an external

standard for ¹⁹F NMR.

3.2 Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: Agilent 7890B GC system coupled to an Agilent 5977A mass selective

detector (MSD).

Sample Preparation: A 1 mg/mL solution of 2-(Difluoromethoxy)nicotinonitrile was

prepared in dichloromethane.

GC Conditions:

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

Inlet Temperature: 250°C.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Program: Initial temperature of 60°C held for 2 minutes, then ramped at 15°C/min to

280°C and held for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-450.

Source Temperature: 230°C.
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Quadrupole Temperature: 150°C.

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak

and characteristic fragmentation patterns.

3.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a universal attenuated

total reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid 2-(Difluoromethoxy)nicotinonitrile was

placed directly onto the ATR crystal.

Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 16

scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was

acquired and automatically subtracted from the sample spectrum.

Data Analysis: The positions and relative intensities of the absorption bands were analyzed

to identify characteristic functional groups.

Workflow and Data Integration
The following diagrams illustrate the logical workflow for the spectroscopic characterization of

2-(Difluoromethoxy)nicotinonitrile.
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Caption: Workflow for Spectroscopic Characterization.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 2-
(Difluoromethoxy)nicotinonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b578200#spectroscopic-data-for-2-difluoromethoxy-
nicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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